molecular formula C9H14O B12554712 4-Propylcyclohex-2-en-1-one CAS No. 194284-35-0

4-Propylcyclohex-2-en-1-one

Cat. No.: B12554712
CAS No.: 194284-35-0
M. Wt: 138.21 g/mol
InChI Key: IUCXNQQDBRECQW-UHFFFAOYSA-N
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Description

4-Propylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a member of the cyclohexenone family, characterized by a cyclohexane ring with a double bond and a ketone functional group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Cyclohexenone Derivatives: One common method involves the hydrogenation of cyclohexenone derivatives in the presence of a suitable catalyst. This process typically requires high pressure and temperature conditions to achieve the desired product.

    Aldol Condensation: Another synthetic route involves the aldol condensation of propionaldehyde with cyclohexanone, followed by dehydration to form this compound. This reaction is usually catalyzed by a base such as sodium hydroxide.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation is often employed using palladium or platinum catalysts. This method is favored for its efficiency and scalability.

    Continuous Flow Reactors: The use of continuous flow reactors allows for the precise control of reaction conditions, leading to higher yields and purity of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield cyclohexanol derivatives. This reaction typically uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the alpha position relative to the ketone group. Halogenation using bromine or chlorine is a common example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Propylcyclohexane carboxylic acid.

    Reduction: 4-Propylcyclohexanol.

    Substitution: Alpha-bromo-4-propylcyclohex-2-en-1-one.

Scientific Research Applications

4-Propylcyclohex-2-en-1-one has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.

    Industrial Chemistry: The compound is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Propylcyclohex-2-en-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.

    Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, and cell proliferation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

    4-Isopropylcyclohex-2-en-1-one: Similar in structure but with an isopropyl group instead of a propyl group.

    Cyclohex-2-en-1-one: Lacks the propyl substituent, making it less hydrophobic.

    4-Methylcyclohex-2-en-1-one: Contains a methyl group instead of a propyl group, affecting its reactivity and physical properties.

Uniqueness:

    Hydrophobicity: The propyl group in 4-Propylcyclohex-2-en-1-one increases its hydrophobicity compared to similar compounds.

    Reactivity: The presence of the propyl group can influence the compound’s reactivity in substitution and addition reactions.

    Applications: Its unique structure makes it suitable for specific applications in fragrance and flavor industries, where other similar compounds may not be as effective.

Properties

IUPAC Name

4-propylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-8-4-6-9(10)7-5-8/h4,6,8H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCXNQQDBRECQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50740000
Record name 4-Propylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194284-35-0
Record name 4-Propylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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